3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyloxyphenylboronic acid with 5-chlorobenzoic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The chlorobenzoic acid moiety can be reduced to form a benzyloxyphenylbenzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a palladium catalyst) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while reduction of the chlorobenzoic acid moiety results in a benzyloxyphenylbenzoic acid .
Scientific Research Applications
3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorobenzoic acid moiety may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar in structure but lacks the chlorobenzoic acid moiety.
2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one: Contains a chromenone ring instead of a benzoic acid moiety
Uniqueness
3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid is unique due to the combination of its benzyloxy and chlorobenzoic acid groupsIts structural features also provide a balance between hydrophobic and hydrophilic properties, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
3-chloro-5-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYHYSVEQFBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692266 |
Source
|
Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-36-1 |
Source
|
Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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